3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one
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Overview
Description
3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a methylthio group, and a boronate ester
Preparation Methods
The synthesis of 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate starting materials under controlled conditions.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents such as methylthiol or dimethyl disulfide.
Boronate Ester Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance efficiency and sustainability.
Chemical Reactions Analysis
3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the boronate ester group.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its boronate ester group allows for the formation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in the design of sensors and diagnostic tools.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one include other boronate esters and pyrimidinone derivatives. Compared to these compounds, the presence of both the methylthio group and the boronate ester in the same molecule provides unique reactivity and potential for diverse applications. Examples of similar compounds include:
2-(Methylthio)pyrimidin-4(3H)-one: Lacks the boronate ester group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one: Lacks the methylthio group.
The combination of these functional groups in this compound makes it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19BN2O3S |
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Molecular Weight |
282.17 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C12H19BN2O3S/c1-11(2)12(3,4)18-13(17-11)8-7-14-10(19-6)15(5)9(8)16/h7H,1-6H3 |
InChI Key |
GIJGIDXVYIFVRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N(C2=O)C)SC |
Origin of Product |
United States |
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